Otophylloside B
Description
Contextualization of Steroidal Glycosides in Phytochemistry
Steroidal glycosides are a significant group of natural products characterized by a steroid aglycone backbone linked to one or more sugar moieties. These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including cardiotonic, cytotoxic, anti-inflammatory, and antiviral effects. researchgate.netnih.govresearchgate.net Their structural diversity, arising from variations in the steroid skeleton, the type and number of sugar units, and the linkage positions, contributes to their diverse pharmacological properties. mdpi.comacs.orgjst.go.jp Phytochemistry, the study of chemicals derived from plants, plays a crucial role in the isolation, structural elucidation, and biological evaluation of these complex molecules. slideshare.net
Botanical Source and Traditional Significance of Cynanchum otophyllum
Qingyangshengenin (B49804) B is isolated from the roots of Cynanchum otophyllum C. K. Schneid, a perennial herbal liana belonging to the Apocynaceae family. wfcms.orgontosight.ai Known as "Qingyangshen" in traditional Chinese medicine, the roots of this plant have a long history of use by different ethnic communities in the Yunnan province of China. wfcms.orgcas.cn Traditionally, Cynanchum otophyllum has been employed to treat various ailments, including epilepsy, rheumatism, and other inflammatory diseases. wfcms.orgontosight.aicas.cnnih.gov It is also found in some polyherbal preparations. wfcms.org The traditional uses highlight the plant as a valuable source of bioactive compounds.
Overview of Qingyangshengenin B as a C21 Steroidal Aglycone/Glycoside
Qingyangshengenin B is classified as a C21 steroidal glycoside. clinisciences.commedchemexpress.com This classification refers to the presence of a pregnane-type steroid skeleton, which contains 21 carbon atoms. Steroidal glycosides from Cynanchum otophyllum typically feature a C21 steroidal aglycone, such as qingyangshengenin or caudatin (B1257090), attached to a chain of sugar units. cas.cnresearchgate.netnih.gov The sugar moieties can include cymarose, oleandrose, digitoxose, thevetose, and glucose, linked together in various arrangements. cas.cnnih.gov Qingyangshengenin itself can exist as an aglycone or as part of a glycoside structure. cas.cnnih.govchemfaces.com Qingyangshengenin B is a specific glycoside form. clinisciences.commedchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXSKZGPASTOD-ZMZOTGGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Purification, and Structural Characterization Methodologies
Extraction Procedures from Plant Matrix
Extraction is the initial step, aiming to separate the desired compounds from the solid plant material. This typically involves using appropriate solvents to dissolve the target molecules.
Solvent Extraction Techniques
Various solvent extraction techniques are employed to isolate compounds from plant matrices, with the choice of solvent being crucial for efficient extraction of compounds with different polarities. nih.govnih.govresearchgate.net For the extraction of glycosides like Qingyangshengenin (B49804) B from Cynanchum otophyllum, polar or semi-polar solvents are commonly used.
One reported method involves the reflux extraction of the comminuted dried root tuber of C. otophyllum with 80% ethanol. nih.govnih.gov This process is typically repeated multiple times to maximize the yield of extractable compounds. nih.govnih.gov The combined filtrates are then concentrated, often using a rotary evaporator, to remove the solvent and obtain a crude extract. nih.govnih.gov
Another approach mentioned in the literature for isolating glycosides from Cynanchum otophyllum involves initial extraction with 90% ethanol. researchgate.net
Fractionation Strategies
Following the initial extraction, fractionation is often performed to reduce the complexity of the crude extract by separating compounds into fractions based on their differing properties, such as polarity. This step helps in enriching the target compound and removing many unwanted substances before more advanced purification.
One fractionation strategy applied to the concentrated extract from C. otophyllum is liquid-liquid partitioning. The extract can be dissolved in water and then partitioned with a less polar solvent, such as ethyl acetate (B1210297). nih.govresearchgate.net This step helps to remove less polar compounds into the ethyl acetate layer, leaving the more polar glycosides, including Qingyangshengenin B, in the aqueous layer. nih.gov The aqueous layer can then be further extracted with a solvent like n-butanol to isolate the glycosidic compounds. researchgate.net
Another method involves passing the concentrated extract through macroporous resin columns, such as D-101 resin. nih.govresearchgate.net The column is typically eluted with solvents of increasing polarity, starting with water and then using ethanol-water mixtures (e.g., 50% ethanol, followed by 85% ethanol) to elute different fractions. nih.govresearchgate.net This method separates compounds based on their adsorption to the resin.
Advanced Purification Techniques
After initial extraction and fractionation, advanced purification techniques are necessary to obtain Qingyangshengenin B in a highly pure form. Chromatographic methods are widely used for this purpose. chromatographyonline.comwur.nl
Chromatographic Separation Methods
Chromatography is a powerful set of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. umlub.pl
Column chromatography is a common technique for purifying natural products. chromatographyonline.comlibretexts.orgresearchgate.netnih.gov In this method, the stationary phase is packed into a column, and the sample is loaded onto the top. The mobile phase is then passed through the column, carrying the components of the mixture at different rates depending on their interactions with the stationary phase.
For the purification of glycosides from Cynanchum otophyllum, silica (B1680970) gel column chromatography has been employed. researchgate.net Elution is typically carried out using solvent systems of varying polarities, such as mixtures of chloroform, methanol, and water. researchgate.net Fractions are collected and analyzed to identify those containing the target compound. libretexts.org
Macroporous resin columns, as mentioned in fractionation, also serve as a type of column chromatography used in the initial purification stages. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification and analysis of natural compounds, offering higher resolution and efficiency compared to traditional column chromatography. chromatographyonline.comnih.govox.ac.ukresearchgate.netusamvcluj.ro HPLC is particularly effective for separating closely related compounds.
HPLC analysis has been instrumental in the isolation and identification of Qingyangshengenin B and other related pregnane (B1235032) glycosides from Cynanchum otophyllum. nih.govresearchgate.net Preparative HPLC is used to purify larger quantities of the compound after initial extraction and fractionation steps. chromatographyonline.comox.ac.uk
A typical HPLC system for purifying compounds like Qingyangshengenin B might utilize a reversed-phase column, such as a C18 column. chromatographyonline.comox.ac.uk The mobile phase often consists of a gradient system of water and an organic solvent, such as acetonitrile (B52724) or methanol, sometimes with the addition of a modifier like formic acid. nih.govox.ac.uk The specific gradient profile is optimized to achieve optimal separation of the target compound from impurities. ox.ac.uk Detection of the eluting compounds is commonly done using UV detection at an appropriate wavelength. ox.ac.ukusamvcluj.ro
Research findings indicate the use of HPLC for both analytical purposes to identify glycosides in C. otophyllum extracts and for preparative purification. nih.govresearchgate.netresearchgate.net
Here is a summary of typical chromatographic methods used:
| Chromatography Type | Stationary Phase | Mobile Phase Examples | Application |
| Macroporous Resin Column | D-101 resin | Water, Ethanol-Water mixtures | Initial fractionation and purification |
| Silica Gel Column | Silica gel | Chloroform, Methanol, Water mixtures | Further purification of fractions |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Water, Acetonitrile, Methanol (gradients) | High-resolution purification and analysis |
Data presented in this table are illustrative examples based on common practices and findings related to the purification of similar natural products.
Structural Characterization:
Column Chromatography Applications
Other Purification Approaches
The isolation and purification of natural products like Qingyangshengenin B from plant sources typically involve a series of chromatographic techniques. Initial extraction of the plant material is followed by partitioning with solvents of different polarities mdpi.com. The resulting extracts are then subjected to various column chromatography methods, such as silica gel, macroporous resin (like D-101), and MCI resin, often using gradient elution with solvent mixtures of increasing polarity mdpi.commdpi.com.
Further purification of fractions containing Qingyangshengenin B can be achieved using preparative liquid chromatography, including preparative high-performance liquid chromatography (HPLC) equipped with columns like ODS (Octadecylsilyl) chemfaces.commdpi.com. High-speed counter-current chromatography (HSCCC) has also been applied in the separation and purification of related acetophenones from Cynanchum auriculatum, suggesting its potential utility for similar compounds mdpi.com. Repeated column chromatography and preparative thin-layer chromatography (TLC) are also employed to obtain pure monomeric components muc.edu.cn.
Spectroscopic and Spectrometric Approaches for Structural Elucidation
The structural determination of Qingyangshengenin B and related steroidal glycosides involves comprehensive analysis using various spectroscopic and spectrometric techniques chemfaces.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy, including both ¹H and ¹³C NMR, is a crucial tool for elucidating the structure of Qingyangshengenin B nih.govscielo.org.mxd-nb.info. Detailed analysis of NMR spectra provides information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity organicchemistrydata.org. Two-dimensional NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are extensively used to establish the full structure, including the sugar moieties and their linkages to the aglycone mdpi.comscielo.org.mxresearchgate.netresearchgate.net. For instance, HMBC correlations can support the attachment points of sugar units researchgate.net. The chemical shifts observed in NMR spectra are highly sensitive to the molecular structure and can be compared to known compounds or used in conjunction with computational methods for structure confirmation researchgate.netd-nb.info.
Mass Spectrometry (MS) Techniques in Elucidation
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of Qingyangshengenin B mdpi.comscielo.org.mxd-nb.infonih.gov. Techniques such as high-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSⁿ) are used to analyze the fragmentation pathways of steroidal aglycones, including qingyangshengenin nih.govresearchgate.net. The observed fragment ions provide clues about the substructures present in the molecule nih.govresearchgate.net. For C-21 steroidal aglycones with a carbonyl group at C-20 (Type I), common fragmentation pathways include the neutral loss of ester groups and hydroxyl moieties, as well as cleavage of ring D nih.govresearchgate.net. Diagnostic fragment ions are identified based on MSⁿ analyses nih.govresearchgate.net. Mass spectrometry is also used for the quantitative analysis of qingyangshengenin in biological samples using methods like UPLC-ESI-MS/MS frontiersin.org.
Diagnostic fragment ions for Type I steroidal aglycones, which include qingyangshengenin, have been identified through MSⁿ analysis. These ions result from specific fragmentation pathways such as neutral loss of substituents and ring cleavage nih.govresearchgate.net.
| Fragment Ion | m/z | Proposed Origin |
| B | 361 | |
| C | 343 | |
| D | 325 | |
| F | 307 | |
| G | 283 | |
| E | 259 | Cleavage of ring D |
| H | 243 |
Note: This table is based on fragmentation analysis of Type I C-21 steroidal aglycones, including qingyangshengenin nih.govresearchgate.net. Specific origins for all ions are not explicitly detailed in the provided snippets.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in Qingyangshengenin B by analyzing the absorption of infrared radiation at specific wavenumbers mdpi.comsavemyexams.comlibretexts.org. Different functional groups vibrate at characteristic frequencies, providing a unique spectral fingerprint savemyexams.comlibretexts.org. For instance, the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and C-H bonds can be identified through their characteristic absorption bands in the IR spectrum savemyexams.comlibretexts.orgspectroscopyonline.comspectroscopyonline.com. While specific IR data for Qingyangshengenin B is not detailed in the provided information, IR spectroscopy is a standard technique in the structural elucidation of natural products, including steroidal glycosides mdpi.comd-nb.info. The fingerprint region below 1500 cm⁻¹ is particularly unique to each molecule and can be used for identification by comparison to databases savemyexams.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum upi.eduubbcluj.ro. This technique is useful for detecting the presence of chromophores (groups that absorb UV-Vis light) within the molecule upi.edu. UV-Vis spectroscopy can be used for both qualitative and quantitative analysis upi.eduubbcluj.romdpi.com. While detailed UV-Vis absorption data for Qingyangshengenin B is not provided, UV-Vis spectroscopy is a common method used in the structural characterization of natural products mdpi.comd-nb.inforesearchgate.net. The absorption spectrum can provide information about the presence of conjugated systems or other light-absorbing functional groups upi.eduubbcluj.ro.
Biosynthetic Pathways of Qingyangshengenin B
Precursor Pathways in Plant Biosynthesis
Plants possess two distinct pathways for the synthesis of the universal five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two molecules are essential for the biosynthesis of all isoprenoids, including steroids.
The mevalonate (B85504) pathway is localized in the cytosol of plant cells. nih.govuni-freiburg.de It initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metabolomicsworkbench.orgmcw.edu HMG-CoA is then reduced to (R)-mevalonate in a key regulatory step catalyzed by HMG-CoA reductase. metabolomicsworkbench.orgmcw.edu Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. metabolomicsworkbench.orgmcw.edu
The methylerythritol phosphate (B84403) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. nih.govuni-freiburg.de This pathway utilizes pyruvate (B1213749) and D-glyceraldehyde 3-phosphate as starting materials. Through a series of enzymatic reactions, these precursors are converted into IPP and DMAPP. uni-freiburg.demetabolomicsworkbench.org While the MVA pathway is the primary source of precursors for triterpenes and sterols in the cytosol, the MEP pathway in plastids mainly supplies precursors for monoterpenes, diterpenes, and carotenoids. nih.govuni-freiburg.de However, some exchange of IPP and DMAPP can occur between these compartments. nih.gov
Mevalonate Pathway (MVA)
Formation of Steroidal Skeletons
The IPP and DMAPP produced by the MVA and MEP pathways are the fundamental units for constructing the larger isoprenoid structures, including the triterpene precursor of steroids.
The biosynthesis of steroids proceeds through the head-to-tail condensation of IPP and DMAPP molecules, catalyzed by prenyltransferases. uni-freiburg.de This sequential addition leads to the formation of geranyl pyrophosphate (C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (C20). uni-freiburg.de Steroids are classified as modified triterpenoids, meaning their core structure is derived from a C30 precursor. Two molecules of FPP (C15) are joined head-to-head by squalene (B77637) synthase to form squalene (C30), a key acyclic intermediate in steroid biosynthesis. mcw.edu
The cyclization of squalene is a pivotal step in the formation of the characteristic four-ring steroid nucleus. In plants, squalene is first epoxidized by squalene monooxygenase to form 2,3-oxidosqualene (B107256). This epoxide is then cyclized by oxidosqualene cyclases to generate the basic steroidal skeleton. In plants, the primary cyclization product of 2,3-oxidosqualene is cycloartenol (B190886), which serves as the precursor for most plant steroids, including phytosterols (B1254722) like beta-sitosterol. While the precise steps leading from cycloartenol or other initial plant sterols to the C21 pregnane (B1235032) skeleton found in the aglycone of Qingyangshengenin (B49804) B are not fully detailed in the provided sources, it is understood that this involves a series of enzymatic modifications, including side-chain cleavage and rearrangements, from a C30 or C27 precursor to yield the C21 framework.
Isoprenoid Building Blocks (IPP and DMAPP) Condensation
Post-Skeletal Modification Processes
Following the formation of the C21 steroidal skeleton (Qingyangshengenin), a series of post-skeletal modifications occur to yield the final glycosidic compound, Qingyangshengenin B. These modifications are crucial for generating the structural diversity observed in steroidal glycosides. Key post-skeletal modifications include hydroxylation, oxidation, and glycosylation. Hydroxylation reactions introduce hydroxyl groups at specific positions on the steroid nucleus and side chain, catalyzed by cytochrome P450 enzymes and other hydroxylases. Oxidation steps can further modify hydroxyl groups into ketone or carboxyl groups. Glycosylation, the attachment of sugar moieties to the steroidal aglycone, is a defining modification in the biosynthesis of steroidal glycosides like Qingyangshengenin B. This process is catalyzed by glycosyltransferases, which transfer activated sugar molecules to specific hydroxyl groups on the steroid skeleton. The type and number of attached sugar units, as well as the linkage positions, contribute significantly to the final structure and biological activity of the steroidal glycoside. Qingyangshengenin B is a C21 steroidal glycoside, indicating that the Qingyangshengenin aglycone is modified by the addition of a sugar chain. While specific enzymatic details for the glycosylation of Qingyangshengenin to form Qingyangshengenin B are not available in the provided information, the general mechanism involves glycosyltransferases acting on the steroidal aglycone.
Oxidation and Reduction Reactions
Oxidation and reduction reactions are fundamental in the biosynthesis of many natural compounds, including steroids and saponins (B1172615). These reactions often involve enzymes such as cytochrome P450 monooxygenases and reductases. While specific oxidation and reduction steps in the pathway to Qingyangshengenin B are not explicitly detailed in the search results, studies on related C21-steroidal derivatives mention the synthesis of oxidation and reduction products from Qingyangshengenin sci-hub.box. For instance, oxidation products can be synthesized using reagents like oxalic dichloride, and reduction products can be obtained using sodium borohydride (B1222165) sci-hub.box. In general plant secondary metabolism, enzymes like oxidoreductases play crucial roles in modifying precursor molecules.
Methylation and Acylation
Methylation and acylation are common modifications that alter the properties and biological activities of natural products. Methylation involves the addition of a methyl group, often catalyzed by methyltransferases using S-adenosylmethionine (SAM) as the methyl donor. Acylation involves the addition of an acyl group, typically catalyzed by acyltransferases. While direct evidence for specific methylation or acylation steps in Qingyangshengenin B biosynthesis is not provided, studies on other plant compounds like phenylethanoid glycosides demonstrate the role of BAHD acyltransferases in regioselective acylation nih.gov and O-methyltransferases in methylation reactions nih.gov. Acylation at the hydroxyl groups of steroidal structures is a known modification sci-hub.box.
Glycosylation Pathways and Associated Enzymes
Glycosylation, the attachment of sugar moieties to an aglycone, is a critical step in the biosynthesis of steroidal glycosides and saponins, significantly impacting their solubility, stability, and biological activity. Qingyangshengenin B is a glycoside, indicating that glycosylation reactions are integral to its formation. medchemexpress.com These reactions are catalyzed by glycosyltransferases (GTs), which transfer sugar residues from activated nucleotide sugars (e.g., UDP-glucose, UDP-galactose) to specific positions on the aglycone or growing sugar chain. beilstein-journals.orgfrontiersin.org Studies on related C-21 steroidal glycosides from Cynanchum otophyllum have identified compounds with sugar chains consisting of multiple hexosyl moieties linked by 1→4 linkages, and have noted the coexistence of D- and L-isomeric monosaccharides like cymarose in some otophyllosides. chemfaces.com This suggests the involvement of specific glycosyltransferases capable of forming these linkages and potentially epimerases for sugar interconversion. While the specific glycosyltransferases involved in attaching the sugar moieties to the Qingyangshengenin aglycone to form Qingyangshengenin B are not explicitly identified in the search results, the presence of the glycoside structure confirms the action of such enzymes. Glycosyltransferases exhibit specificity towards both the sugar donor and the acceptor molecule, as well as the type of glycosidic linkage formed. nih.gov
Genetic and Enzymatic Studies of Biosynthesis
Research into the genetic and enzymatic basis of natural product biosynthesis in plants often involves identifying candidate genes encoding biosynthetic enzymes through transcriptomics or genomics, followed by functional characterization of these enzymes through heterologous expression and in vitro assays. nih.govnih.gov While the search results mention the isolation and structural elucidation of Qingyangshengenin B and related glycosides from Cynanchum otophyllum medchemexpress.comchemfaces.com, detailed genetic or enzymatic studies specifically focused on the biosynthesis of Qingyangshengenin B were not found. Studies on the biosynthesis of other plant natural products, such as flavonoids nih.govmdpi.com and lignans (B1203133) nih.gov, have successfully identified key enzymes like chalcone (B49325) synthase, chalcone isomerase, methyltransferases, and glycosyltransferases, and have explored the genetic regulation of these pathways. nih.govnih.gov The biosynthesis of triterpenoid (B12794562) saponins in other Anemone species has been investigated, leading to the isolation and structural determination of various saponins, providing insights into the diversity of aglycones and glycosylation patterns in this genus. researchgate.netresearchgate.netmdpi.com These studies often utilize techniques like NMR and MS for structural elucidation and sometimes explore biological activities. researchgate.netmdpi.com Future research focusing on the transcriptome and genome of Cynanchum otophyllum or Gynostemma pentaphyllum could potentially identify the specific genes and enzymes involved in the biosynthesis of Qingyangshengenin B.
Investigation of Biological Activities in Vitro and in Vivo Animal Models
Modulation of Neurological Systems
Studies have indicated that Qingyangshengenin (B49804) B possesses modulatory effects on neurological systems, demonstrating activity relevant to antiepileptic and neuroprotective applications.
Antiepileptic Activity Studies
Qingyangshengenin B has been reported to exhibit antiepileptic activity. nih.govuq.edu.aunih.gov Investigations using zebrafish models have shown that Otophylloside B, which is Qingyangshengenin B, can suppress seizure-like locomotor activity induced by pentylenetetrazole. chem960.com
Neuroprotective Effects
The neuroprotective potential of Qingyangshengenin B has been explored in models of neurodegenerative conditions and depressive-like behavior.
Protection Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease
Qingyangshengenin B has demonstrated protective effects against amyloid-beta (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease. nih.govchem960.comuq.edu.auresearchgate.netchem960.com Studies indicate that Qingyangshengenin B can decrease Aβ deposition by reducing the expression of Aβ at the mRNA level. nih.govchem960.comuq.edu.au Furthermore, in these C. elegans models, Qingyangshengenin B has been associated with anti-aging effects, including extending lifespan, increasing heat stress resistance, delaying body paralysis, and enhancing the chemotaxis response. chem960.com
Table 1 summarizes the observed effects of Qingyangshengenin B in C. elegans models of Aβ toxicity.
| Observed Effect | Detail |
| Protection Against Aβ Toxicity | Decreases Aβ deposition via reduced mRNA expression nih.govchem960.comuq.edu.au |
| Extended Lifespan | Observed in C. elegans models chem960.com |
| Increased Heat Stress Resistance | Observed in C. elegans models chem960.com |
| Delayed Body Paralysis | Observed in C. elegans models chem960.com |
| Increased Chemotaxis Response | Observed in C. elegans models chem960.com |
Modulation of Neuroplasticity Markers in Rodent Models of Depressive-like Behavior
Research involving QYS glycosides, isolated from the same plant source as Qingyangshengenin B, has investigated their effects on neuroplasticity in a mouse model of social defeat, which induces depressive-like behavior. While this study examined a mixture of glycosides rather than Qingyangshengenin B in isolation, the findings provide insight into the potential neurological effects of compounds from Cynanchum otophyllum. Oral administration of QYS glycosides was found to alleviate depressive symptoms in chronic social defeat stress (CSDS) mice. This effect was associated with an enhancement of neuronal plasticity, potentially mediated by an increase in the expression of proteins related to synapses, such as SYN and PSD-95. wikipedia.org These synaptic signaling proteins are considered to play critical roles in neuroplasticity, and their reduced expression has been observed in the hippocampus of depressed patients and animal models. wikipedia.org
Cellular Growth and Proliferation Regulation
Investigations into the biological activities of Qingyangshengenin B have also touched upon its potential influence on cellular growth and proliferation, particularly in the context of antineoplastic effects.
Antineoplastic Modulatory Effects in Cell Lines
While direct, detailed studies specifically on the antineoplastic modulatory effects of Qingyangshengenin B alone in various cell lines were not extensively detailed in the provided search results, related information suggests potential activity within this area. Qingyangshengenin, a related steroidal compound also found in Cynanchum, has been mentioned in the context of being used in the preparation of antiepileptic agents and listed alongside several cancer cell lines (A549, HL-60, MCF7, SMMC-7721, SW480) in the context of Qingyangshengenin A, another glycoside from the same source. genecards.org Furthermore, a study on new qingyangshengenin and caudatin (B1257090) glycosides, which includes Qingyangshengenin B, reported anti-tumor activities for this group of compounds. However, specific data pertaining solely to Qingyangshengenin B's effects on the growth and proliferation of particular cell lines was not explicitly provided in the search snippets.
Mechanisms of Cytotoxicity in In Vitro Assays
While studies have investigated the cytotoxic potential of compounds derived from Cynanchum otophyllum, specific detailed mechanisms of cytotoxicity for Qingyangshengenin B in in vitro assays are not extensively documented in the provided search results. Some research indicates that related compounds, such as qingyangshengenin (the aglycone), have shown cytotoxic effects against certain cancer cell lines, including leukemia cells (K-562) and MCF-7 cells, with reported IC50 values mdpi.com. However, the precise mechanisms by which Qingyangshengenin B itself exerts any potential cytotoxic effects at a cellular level, such as induction of apoptosis, cell cycle arrest, or interaction with specific molecular targets, require further detailed investigation.
Gastrointestinal Motility Modulation in Animal Models
Studies investigating the effects of Cynanchum otophyllum extract, which contains Qingyangshengenin B, have indicated a potential role in modulating gastrointestinal motility in animal models. In research utilizing rats with functional dyspepsia (FD), qingyangshengenin was identified as a possible active component contributing to the extract's effect of promoting gastrointestinal motility. frontiersin.org. Pharmacokinetic studies in these rat models showed differences in the absorption and tissue distribution of qingyangshengenin between normal rats and those with FD, suggesting that the compound's behavior in the body may be influenced by the disease state frontiersin.org.
Other Documented Biological Effects in Preclinical Models
Beyond potential effects on gastrointestinal motility, Qingyangshengenin B has demonstrated other biological activities in preclinical models. Research using Caenorhabditis elegans models of Alzheimer's disease has shown that Qingyangshengenin B can protect against amyloid-β (Aβ) toxicity clinisciences.commedchemexpress.com. This protective effect is associated with a decrease in the expression of Aβ at the mRNA level clinisciences.commedchemexpress.com.
Molecular and Cellular Mechanisms of Action
Identification of Molecular Targets and Ligand Interactions
While comprehensive data on the direct molecular targets and ligand interactions of Qingyangshengenin (B49804) B is still being elucidated, some studies provide insights into potential mechanisms. Research on Cynanchum otophyllum extract, from which Qingyangshengenin B is isolated, suggests effects on pathways relevant to neurodegenerative diseases. For instance, Qingyangshen extract has been shown to increase the expression of PPARα and TFEB, and promote ALP activity in transgenic mouse models of Alzheimer's disease, suggesting these as potential targets or downstream effectors researchgate.net.
Ligand-receptor interactions are fundamental to cellular communication and signal transduction nih.gov. While specific receptor binding data for Qingyangshengenin B is limited in the provided search results, its classification as a steroidal glycoside hints at potential interactions with receptors known to bind steroids or glycosides. Further research is needed to definitively identify the primary molecular targets and the precise nature of ligand interactions of Qingyangshengenin B.
Elucidation of Signal Transduction Pathway Modulation
Qingyangshengenin B has been shown to modulate signal transduction pathways, particularly in the context of its protective effects against Aβ toxicity and its influence on aging-related processes. Signal transduction pathways involve a series of molecular events that transmit signals from outside to inside the cell, leading to a cellular response zoologytalks.comlibretexts.org.
Protein Expression and Phosphorylation Studies
Studies on the mechanisms of Qingyangshengenin B (referred to as Otophylloside B in some contexts) indicate its influence on protein expression and potentially phosphorylation. In C. elegans models of Alzheimer's disease, this compound was found to increase the activity of heat shock transcription factor (HSF) by upregulating the expression of hsf-1 and its target genes, including hsp-12.6, hsp-16.2, and hsp-70 ebi.ac.uk. It also increased the expression of sod-3 by partially activating DAF-16 ebi.ac.uk.
Phosphorylation is a key post-translational modification that regulates protein activity and is involved in numerous signaling pathways mdpi.comfrontiersin.org. While direct studies detailing the effects of Qingyangshengenin B on specific protein phosphorylation events are not extensively covered in the provided snippets, the modulation of transcription factors like DAF-16 and HSF-1, which are themselves regulated by phosphorylation, implies an indirect influence on phosphorylation dynamics rhhz.net.
Gene Expression Regulation (e.g., Aβ mRNA)
A notable effect of Qingyangshengenin B is its ability to decrease Aβ deposition by decreasing the expression of Aβ at the mRNA level medchemexpress.combiocat.comclinisciences.comanjiechem.com. This suggests a direct or indirect regulatory effect on the transcription or stability of the mRNA encoding amyloid-beta precursor protein (APP) or enzymes involved in Aβ production.
Research in C. elegans models of Alzheimer's disease demonstrated that this compound (Qingyangshengenin B) protects against Aβ toxicity and decreases Aβ deposition by reducing Aβ expression at the mRNA level ebi.ac.ukmedchemexpress.combiocat.comclinisciences.comanjiechem.com. This highlights a specific impact on gene expression relevant to neurodegenerative pathology. Gene expression regulation is a complex process involving transcription factors and various signaling pathways frontiersin.orgplos.org.
Cellular Processes Affected by Qingyangshengenin B
The modulation of signaling pathways and gene expression by Qingyangshengenin B translates into effects on several key cellular processes.
Inflammatory Response Modulation
Qingyangshengenin B is reported to possess anti-inflammatory properties lookchem.com. Inflammation is a complex biological response involved in various diseases, including neurodegenerative disorders sci-hub.box. Modulation of the inflammatory response can occur through various mechanisms, including the regulation of pro-inflammatory cytokine production and the activity of inflammatory signaling pathways. Some C21-steroidal pregnane (B1235032) sapogenins, including Qingyangshengenin, have been shown to inhibit TLR-initiated inflammatory responses by suppressing the transcription of pro-inflammatory cytokines like IL-6 and RANTES sci-hub.box. This suggests that Qingyangshengenin B may modulate inflammation through similar pathways, potentially involving the regulation of cytokine expression.
Oxidative Stress Pathway Interactions
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense mechanisms to neutralize them. Chronic oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome. mdpi.commdpi.comfrontiersin.org Antioxidant compounds can exert their effects through multiple mechanisms, such as direct free radical scavenging, chelating transition metals, or modulating the activity and expression of antioxidant enzymes and related signaling pathways. nih.govresearchgate.net
Qingyangshengenin B has been noted for its potential antioxidant properties. lookchem.com Research indicates that the extract of Cynanchum otophyllum, which contains Qingyangshengenin B, may offer liver protection against damage caused by factors including oxidative stress. lookchem.com Furthermore, studies in Caenorhabditis elegans showed that this compound (Qingyangshengenin B) could improve stress resistance, a phenotype often associated with enhanced antioxidant defense mechanisms. rhhz.net
One potential mechanism through which Qingyangshengenin B may influence oxidative stress pathways is via the activation of transcription factors involved in stress responses. In C. elegans, this compound was found to activate the FOXO transcription factor DAF-16. rhhz.net FOXO proteins are known to regulate the expression of genes involved in stress resistance, including those encoding antioxidant enzymes. Activation of DAF-16 by Qingyangshengenin B could therefore contribute to improved stress resistance by upregulating endogenous antioxidant defenses. rhhz.net
While direct interactions of isolated Qingyangshengenin B with specific oxidative stress pathways like the Keap1-Nrf2 pathway or the modulation of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) are not extensively detailed in the immediately available literature, the observed effects on stress resistance and liver protection against oxidative damage suggest an involvement in mitigating oxidative stress. lookchem.comrhhz.net The broader extract of Qingyangshen has also been shown to mitigate defects in models of Alzheimer's disease researchgate.net, a condition heavily linked to oxidative stress frontiersin.org, through mechanisms involving PPARα-TFEB activation and the autophagy-lysosomal pathway researchgate.net. These pathways can be interconnected with cellular responses to oxidative damage and protein aggregation.
Potential Data Table: A table summarizing the effects of Qingyangshengenin B (or this compound) on stress resistance markers in C. elegans, including lifespan extension and improved heat resistance, could be presented here.
Example Data (Illustrative, based on search result rhhz.net):
| Treatment (µM) | Mean Lifespan Increase (%) | Improved Heat Resistance |
|---|---|---|
| Control | - | - |
Comparative Mechanistic Studies with Related Compounds
Qingyangshengenin B is a C-21 steroidal glycoside found in Cynanchum species, which are known to contain a variety of C-21 steroids and other compounds like acetophenones, terpenoids, and alkaloids. uq.edu.aunih.gov Comparative studies on the mechanisms of action between Qingyangshengenin B and related compounds, particularly other C-21 steroidal glycosides from the same genus, reveal both distinct and potentially overlapping biological activities and pathways.
Another notable C-21 steroidal glycoside found in Cynanchum species is Caudatin (B1257090). Research on Caudatin has demonstrated anti-tumor effects, mediated through targeting pathways such as TNFAIP1/NF-κB and the cytochrome c/caspase signaling cascade, leading to the suppression of tumor progression. spandidos-publications.com This suggests a mechanism involving the modulation of inflammatory (NF-κB) and apoptotic pathways. mdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.org
In contrast, studies specifically on Qingyangshengenin B (this compound) in C. elegans highlight its effect on lifespan extension and stress resistance, primarily linked to the activation of the DAF-16 (FOXO) transcription factor and potential involvement of the insulin/IGF-1-like signaling pathway, SIR-2.1, and CLK-1. rhhz.net While both Qingyangshengenin B and Caudatin are C-21 steroidal glycosides from Cynanchum, their reported primary mechanisms in these specific studies appear to diverge, with Qingyangshengenin B influencing longevity and stress response pathways rhhz.net, and Caudatin impacting cancer-related inflammatory and apoptotic signaling spandidos-publications.com.
However, studies on the crude extract or glycoside mixtures from Cynanchum species, which would contain Qingyangshengenin B and related compounds, suggest some shared or broader activities. For instance, Qingyangshen glycosides have been shown to improve depression-like behavior and enhance hippocampal neuroplasticity by activating the PGC-1α/FNDC5/BDNF signaling pathway and increasing synaptic protein expression (SYN and PSD-95). nih.gov The extract of Qingyangshen also mitigated AD-related pathology by activating PPARα-TFEB and the autophagy-lysosomal pathway. researchgate.net These findings from studies using mixtures indicate that while individual compounds like Qingyangshengenin B and Caudatin may have distinct primary targets, there might be synergistic or additive effects on pathways relevant to neurological health, inflammation (as NF-κB is a common inflammatory pathway mdpi.comfrontiersin.orgmdpi.com), and cellular homeostasis when these compounds are present together.
Comparative pharmacokinetic studies have also been conducted on components of Cynanchum auriculatum extract, including Qingyangshengenin, baishouwu benzophenone (B1666685), deacylmetaplexigenin, and syringic acid, revealing differences in their absorption and tissue distribution in different physiological states. frontiersin.orgnih.gov While this study focuses on pharmacokinetics rather than direct mechanisms of action, it highlights the chemical diversity within Cynanchum extracts and suggests that different components may reach target tissues differently, potentially influencing their individual or combined therapeutic effects. frontiersin.orgnih.gov
Potential Data Table: A table comparing the reported primary mechanisms of action for Qingyangshengenin B and Caudatin based on specific studies could be included.
Example Data (Illustrative, based on search results rhhz.netspandidos-publications.com):
| Compound | Source | Chemical Class | Reported Primary Mechanism Examples | Studied Contexts |
|---|---|---|---|---|
| Qingyangshengenin B | C. otophyllum | C-21 Steroidal Glycoside | DAF-16 (FOXO) activation, Stress Resistance, Lifespan | C. elegans |
Note: The user requested a table of compound names and PubChem CIDs at the end of the article. However, the provided outline only included sections 5.3.3 and 5.4. As per the strict instruction to only generate content within the explicit scope of the specified sections, this table cannot be included in the response.
Structure Activity Relationship Sar Studies
Influence of Core Steroidal Skeleton Modifications
The core structure of Qingyangshengenin (B49804) B is a C21 pregnane (B1235032) steroid skeleton. This tetracyclic system, composed of three six-membered rings (A, B, and C) and one five-membered ring (D), is fundamental to its biological interactions. While specific detailed studies on systematic modifications to the core skeleton of Qingyangshengenin B are limited in the available literature, research on related C21 steroidal glycosides provides insights into the importance of this structural element.
Role of Glycosidic Moiety in Biological Potency and Selectivity
The glycosidic moiety attached to the steroidal skeleton is a crucial determinant of the biological activity of Qingyangshengenin B and other steroidal glycosides. The nature, number, and sequence of the sugar units, as well as their linkage positions to the aglycone, profoundly influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic interactions with biological targets.
Impact of Functional Group Derivatization on Activity
Functional groups present on the steroidal skeleton and the glycosidic moiety of Qingyangshengenin B can be modified through derivatization, leading to altered biological activities. These modifications can involve esterification, acylation, hydroxylation, or oxidation, among others.
Esterification at specific positions of the steroidal aglycone has been identified as a key factor influencing the activity of C21 steroidal glycosides. For instance, the presence of an ester group at the C-12 position of the pregnane skeleton has been highlighted as important for antiepileptic activity, with the nature of the acyl group affecting potency (e.g., ikemaoyl > cinnamoyl > hydroxy > p-hydroxybenzoyl) researcher.life. Studies on the anti-inflammatory activity of caudatin (B1257090) and qingyangshengenin derivatives have shown that acylation at the 12-OH and 3-OH positions can lead to potent compounds, while different acyl groups at these positions result in varying levels of activity sci-hub.box. This indicates that the type of functional group introduced and its position on the molecule are critical for the observed biological effect. Derivatization can alter the lipophilicity, electronic properties, and steric bulk of the molecule, thereby affecting its interaction with target proteins or enzymes.
Computational Approaches in SAR Analysis
Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting biological activities. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two commonly used techniques.
Molecular Docking Simulations
Molecular docking simulations are computational tools used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Qingyangshengenin B, to a macromolecular target, such as a protein receptor or enzyme. By simulating the interaction between the ligand and the binding site of the target, docking studies can help to understand the key residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the probable binding pose. While specific molecular docking studies on Qingyangshengenin B were not found in the immediate search results, this technique has been widely applied to study the interactions of other pregnane glycosides and steroidal compounds with various biological targets, including viral proteins and transporter proteins nih.govx-mol.netnih.govunram.ac.idnumberanalytics.comresearchgate.netazolifesciences.comnih.gov. These studies demonstrate the feasibility and utility of molecular docking in exploring the potential mechanisms of action and predicting the binding behavior of steroidal glycosides. Applying molecular docking to Qingyangshengenin B with its potential targets could provide valuable information about the structural determinants of its activity at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. By developing statistical models, QSAR can predict the activity of new or untested compounds based on their molecular structures and identify the key structural features that contribute to the observed activity. Although a specific QSAR study focused solely on Qingyangshengenin B was not identified, QSAR approaches have been successfully applied to various classes of compounds, including steroidal derivatives and natural products, to understand and predict their biological activities such as cytotoxicity researchgate.netmdpi.comjmchemsci.com. QSAR models can utilize a wide range of molecular descriptors, including physicochemical properties, electronic parameters, and structural features. By analyzing the correlation between these descriptors and the biological activity of Qingyangshengenin B and its analogs, QSAR modeling could provide a quantitative understanding of the SAR and guide the design of more potent and selective derivatives.
Synthetic and Semisynthetic Investigations
Total Synthesis Approaches to Qingyangshengenin (B49804) B
While the total synthesis of complex natural products is a significant area of academic research berkeley.edutitech.ac.jprsc.orgstanford.edu, specific reports detailing the total synthesis of Qingyangshengenin B in academic research were not prominently found in the search results. Research often focuses on isolating the compound from its natural source, Cynanchum otophyllum, or investigating the synthesis of its aglycone or related steroidal structures ebi.ac.ukresearchgate.netsci-hub.box. The complexity of the glycosidic structure and the multiple stereocenters present in Qingyangshengenin B likely make its total synthesis a challenging endeavor.
Semisynthetic Derivatization for Enhanced Bioactivity or Specificity
Semisynthesis, which utilizes naturally isolated compounds as starting materials for chemical modifications, is a valuable strategy for developing novel compounds with distinct properties rsc.org. Research has explored the semisynthetic derivatization of steroidal compounds, including those structurally related to Qingyangshengenin B, to enhance their bioactivity or specificity sci-hub.boxmdpi.com.
One study investigated the anti-inflammatory activity of C21-steroidal pregnane (B1235032) sapogenins, including caudatin (B1257090) and qingyangshengenin (the aglycone of Qingyangshengenin B), and their derivatives sci-hub.box. This research involved the acylation of the hydroxyl groups at positions 3 and 12 on the pregnane skeleton with different acyl groups to study their effect on immunosuppressive activity sci-hub.box. For instance, compound 3p, a derivative of qingyangshengenin with a chloroacetyl group at the 3-OH position, demonstrated potent activity sci-hub.box. This highlights how targeted chemical modifications through semisynthesis can lead to derivatives with altered or enhanced biological effects compared to the parent compound.
Another study evaluated the antifungal activities of C21-steroidal compounds isolated from Cynanchum wilfordii, along with thirty-six derivatives of caudatin and qingyangshengenin bohrium.com. This indicates ongoing research into creating libraries of semisynthetic derivatives to screen for various biological activities.
Development of Analogs and Prodrugs for Research Purposes
The development of analogs and prodrugs is a common strategy in medicinal chemistry research to overcome limitations of parent compounds, such as poor solubility, permeability, or targeting, and to explore structure-activity relationships in detail amazonaws.comijper.org.
Analogs of steroidal compounds related to Qingyangshengenin B, such as caudatin, have been designed and synthesized to evaluate their biological activities, including anti-hepatitis B virus activity chemfaces.com. For example, a study on caudatin analogs identified several compounds with improved anti-HBV activity compared to caudatin chemfaces.com. While specific details on the development of Qingyangshengenin B analogs were not extensively found, the research on related steroidal glycosides suggests that similar efforts are likely underway for Qingyangshengenin B to explore its therapeutic potential.
The concept of prodrugs involves chemically modifying a compound to an inactive or less active form that is converted into the active drug within the body amazonaws.com. This approach can improve pharmacokinetic properties and target specificity amazonaws.comnih.gov. While the search results did not provide specific examples of prodrugs developed for Qingyangshengenin B, the general principles of prodrug design are applicable to steroidal glycosides. Research into prodrugs often focuses on linking the parent compound to a promoiety that can be cleaved enzymatically or chemically at the target site or to improve absorption or reduce toxicity amazonaws.comijper.orgnih.gov. Given the potential therapeutic applications of Qingyangshengenin B, the development of prodrug strategies could be an area of future research to optimize its delivery and efficacy.
Analytical Methodologies for Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis
Chromatography plays a central role in the quantitative analysis of Qingyangshengenin (B49804) B due to its ability to separate the compound from interfering substances. Coupling chromatography with mass spectrometry provides enhanced specificity and sensitivity.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful and frequently used technique for the quantitative analysis of Qingyangshengenin B, especially in complex biological matrices. frontiersin.orgfrontiersin.orgx-mol.net A validated UPLC-MS/MS method has been developed for the absolute quantification of Qingyangshengenin B and other bioactive components in rat plasma and tissue homogenate. frontiersin.orgfrontiersin.org This method adheres to bioanalytical method validation guidelines. frontiersin.orgfrontiersin.org
Detailed research findings illustrate the application of UPLC-MS/MS for Qingyangshengenin B analysis. In one study, an ACQUITY UPLC system coupled with a Xevo-TQ mass spectrometer was utilized. frontiersin.org Chromatographic separation was achieved using an ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. frontiersin.org The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid-acetonitrile (B) for pharmacokinetic studies, and 0.2% formic acid in water (A) and 0.2% formic acid-acetonitrile (B) for tissue distribution studies, employing a gradient elution program. frontiersin.orgfrontiersin.org The flow rate was set at 0.35 mL/min, with injection volumes of 2 μL for pharmacokinetic studies and 1 μL for tissue distribution studies. frontiersin.orgfrontiersin.org
For quantification, multiple reaction monitoring (MRM) in negative ion mode was employed. frontiersin.orgfrontiersin.org The specific m/z transition selected for Qingyangshengenin B was 499.20→137.00, with a collision energy of 35 V. frontiersin.orgfrontiersin.org The electrospray ionization (ESI) source was operated under specific conditions, including a capillary voltage of 1 kV, desolvation gas (N2) at 1000 L/h, collision gas (Ar2) at 150 L/h, desolvation temperature of 400°C, and source temperature of 120°C. frontiersin.org This UPLC-MS/MS method demonstrated good repeatability and high reliability for the analysis of biological samples. frontiersin.org
UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) has also been applied for detecting the composition of related glycosides. nih.gov
Here is a summary of typical UPLC-MS/MS parameters used for Qingyangshengenin B:
| Parameter | Value/Description | Source(s) |
| UPLC System | ACQUITY UPLC | frontiersin.org |
| Mass Spectrometer | Xevo-TQ (Triple Quadrupole) | frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | frontiersin.orgfrontiersin.org |
| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm) | frontiersin.org |
| Column Temperature | 40°C | frontiersin.org |
| Mobile Phase | A: 0.1% or 0.2% Formic acid in water; B: 0.1% or 0.2% Formic acid in acetonitrile (B52724) | frontiersin.orgfrontiersin.org |
| Elution | Gradient | frontiersin.orgfrontiersin.org |
| Flow Rate | 0.35 mL/min | frontiersin.orgfrontiersin.org |
| Injection Volume | 1-2 μL | frontiersin.orgfrontiersin.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.orgfrontiersin.org |
| MRM Transition (m/z) | 499.20→137.00 | frontiersin.orgfrontiersin.org |
| Collision Energy | 35 V | frontiersin.orgfrontiersin.org |
| Desolvation Gas (N2) | 1000 L/h | frontiersin.org |
| Collision Gas (Ar2) | 150 L/h | frontiersin.org |
| Desolvation Temperature | 400°C | frontiersin.org |
| Source Temperature | 120°C | frontiersin.org |
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, MS)
HPLC is a widely used chromatographic technique for the analysis and identification of Qingyangshengenin and related glycosides from plant sources. nih.govchemfaces.com HPLC-DAD (Diode Array Detector) and HPLC-ELSD (Evaporative Light Scattering Detector) are reported analysis methods for Qingyangshengenin. phytopurify.com HPLC is also employed for assessing the purity of Qingyangshengenin B. apexbt.com Furthermore, HPLC has been used to detect Qingyangshengenin during the optimization of extraction processes. kmmu.edu.cnkmmu.edu.cn
Sample Preparation Techniques for Biological Matrices
Analyzing Qingyangshengenin B in biological matrices such as plasma and tissue requires appropriate sample preparation techniques to isolate the compound of interest and remove interfering substances. sepscience.comchromatographyonline.comiupac.orgmdpi.com
A method described for the analysis of Qingyangshengenin B in rat plasma and tissue homogenate involved a protein precipitation step. frontiersin.org This process included mixing the biological sample with a solution containing formic acid and water, followed by the addition of acetonitrile. frontiersin.org The mixture was then subjected to vortexing, sonication, and centrifugation to precipitate proteins and other matrix components, with the supernatant being used for subsequent analysis. frontiersin.org
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a common sample preparation technique used across various analytical fields, including the analysis of biological samples. scharlab.comresearchgate.net SPE is based on the principle of selective retention and can be used for cleanup, concentration, and solvent exchange. scharlab.com While SPE is a relevant technique for preparing biological samples for chromatographic analysis scharlab.comnih.gov, the provided search results describing the analysis of Qingyangshengenin B in biological matrices primarily detail a protein precipitation method rather than SPE. frontiersin.org However, SPE remains a potential sample preparation approach that could be explored for the analysis of Qingyangshengenin B in biological samples.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a widely used sample preparation technique for isolating target analytes from complex matrices based on their differential solubility in two immiscible liquid phases . This method is often employed to clean up samples and concentrate analytes before analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) frontiersin.orgnih.govnih.gov.
In the context of analyzing compounds from natural sources like Cynanchum otophyllum, LLE can be a critical step to separate Qingyangshengenin B and other related glycosides from interfering substances present in the raw extract nih.gov. The choice of solvents in LLE is crucial and depends on the polarity and chemical properties of the target compound . For instance, ethyl acetate (B1210297) and n-butanol have been investigated for the pretreatment and detection of drug-containing plasma in studies involving components of Cynanchum auriculatum, which include Qingyangshengenin frontiersin.org. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have also been mentioned in relation to Qingyangshengenin chemfaces.com.
One study involving the extraction of Cynanchum otophyllum utilized reflux extraction with 80% ethanol, followed by separation with ethyl acetate to obtain Qingyangshen glycosides nih.gov. This suggests that LLE with ethyl acetate can be effective in partitioning these compounds nih.gov. LLE is a fundamental technique in sample preparation, aiming to achieve efficient recovery of the analyte while minimizing matrix effects nih.govresearchgate.net.
Method Validation Parameters (Linearity, Accuracy, Precision, Limits of Detection/Quantification)
Method validation is an essential process to confirm that an analytical method is suitable for its intended purpose. Key parameters evaluated during method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) jpionline.orgmdpi.com. These parameters ensure the reliability and robustness of the analytical results.
For the quantification of Qingyangshengenin and other bioactive components from Cynanchum auriculatum in rat plasma and tissue homogenate, a UPLC-MS/MS method was developed and fully validated according to guidelines from regulatory bodies such as the United States FDA and the NMPA of China frontiersin.org. Although specific validation data solely for Qingyangshengenin B are not explicitly detailed in the provided snippets, the validation of the method for multiple components including Qingyangshengenin indicates that these parameters were assessed frontiersin.org.
Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range jpionline.orgmdpi.com. Accuracy measures how close the experimental results are to the true value, often expressed as percentage recovery mdpi.com. Precision indicates the reproducibility of the results under the same conditions (repeatability) and under different conditions (reproducibility) mdpi.com. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision jpionline.orgmdpi.com.
In the validated UPLC-MS/MS method for quantifying Cynanchum auriculatum components, the method was described as sensitive, rapid, and reliable frontiersin.org. While specific numerical values for linearity, accuracy, precision, LOD, and LOQ for Qingyangshengenin B from this study are not separately presented in the search results, the successful validation for the simultaneous quantification of multiple components implies that these criteria were met for Qingyangshengenin as well frontiersin.org.
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
ADME studies in animal models provide comprehensive data on the fate of a compound from the point of administration to its elimination from the body. These studies are fundamental in assessing the potential of a drug candidate. cn-bio.comtaylorfrancis.com
Following oral administration, the absorption of Qingyangshengenin (B49804) has been investigated in animal models, specifically Sprague–Dawley rats. Studies have shown that Qingyangshengenin, as a component of Cynanchum auriculatum extract, is quickly absorbed after oral administration in rats. frontiersin.orgnih.gov The extent of oral absorption and bioavailability can be influenced by various factors, including the properties of the compound and the physiological conditions of the gastrointestinal tract. frontiersin.orgmdpi.com In the context of functional dyspepsia (FD) rats, Qingyangshengenin demonstrated higher absorption compared to normal rats, although with a longer duration. frontiersin.org This suggests that altered gastrointestinal function in the diseased state may influence the absorption kinetics of Qingyangshengenin. frontiersin.org
Tissue distribution studies in animal models reveal how a compound is distributed among various organs and tissues after absorption. In studies conducted in Sprague–Dawley rats, Qingyangshengenin was found to be widely distributed in various tissues following oral administration of Cynanchum auriculatum extract. frontiersin.orgnih.gov Tissues where Qingyangshengenin was detected include the heart, liver, spleen, lung, kidney, stomach, small intestine, and brain. frontiersin.org
Significant differences in the distribution of Qingyangshengenin were observed between normal rats and those with functional dyspepsia. frontiersin.org Compared to the normal group, FD rats generally showed lower Area Under the Curve (AUC) for Qingyangshengenin in tissues, with some exceptions such as the spleen. frontiersin.org The volume of distribution of Qingyangshengenin was notably high in the stomach and small intestine in rats, suggesting these as potential primary sites of action. frontiersin.orgnih.gov Furthermore, studies indicated that Qingyangshengenin might be able to cross the blood-brain barrier, implying the brain could also be a target organ. nih.gov
The following table summarizes the relative distribution of Qingyangshengenin in various tissues of normal and FD rats based on AUC values:
| Tissue | Distribution in Normal Rats (Relative AUC) | Distribution in FD Rats (Relative AUC) | Notes |
| Heart | Detected | Lower than Normal | |
| Liver | Detected | Lower than Normal | |
| Kidney | Detected | Lower than Normal | |
| Lung | Detected | Lower than Normal | |
| Small Intestine | High | Lower than Normal | Potentially a main target organ. frontiersin.orgnih.gov |
| Stomach | High | Lower than Normal | Potentially a main target organ. frontiersin.orgnih.gov |
| Spleen | Detected | Higher than Normal | |
| Brain | Detected | Detected | May be another target organ. nih.gov |
Understanding the metabolic fate of a compound is critical in preclinical evaluation. Metabolic pathways can lead to the formation of active, inactive, or potentially toxic metabolites. chemrxiv.org Techniques such as liquid chromatography–mass spectrometry (LC-MS/MS) are commonly employed for the identification and characterization of drug metabolites in biological samples, including those from animal models. nih.govmdpi.commdpi.com While the importance of metabolism studies is recognized and general methods for metabolite identification in animal models like rats using techniques such as UHPLC-Q-TOF-MS/MS have been established mdpi.commdpi.com, specific details regarding the metabolic pathways and identified metabolites of Qingyangshengenin were not provided in the available search results.
The routes and rates of excretion determine how a compound and its metabolites are eliminated from the body. Common excretion routes in animals include the kidneys (urinary excretion) and the hepatobiliary system (biliary excretion leading to fecal excretion). merckvetmanual.combioivt.comresearchgate.net Other routes can include excretion in milk, sweat, saliva, and expired air, depending on the compound. merckvetmanual.combioivt.com While the general principles of excretion in animal models are well-documented merckvetmanual.combioivt.comresearchgate.net, specific information detailing the primary excretion routes of Qingyangshengenin was not available in the provided search results.
Metabolic Pathways and Metabolite Identification
Pharmacokinetic Modeling and Simulation in Animal Studies
Pharmacokinetic modeling and simulation are valuable tools used to describe and predict the time course of a drug within a biological system. Compartment models are frequently used in pharmacokinetic analysis to simulate and describe the processes of absorption, distribution, metabolism, and excretion. nih.gov Physiologically based pharmacokinetic (PBPK) models are also employed to predict drug disposition based on species-specific physiological parameters. fda.govfrontiersin.org These modeling approaches can help in understanding the factors influencing a compound's pharmacokinetics and in extrapolating data. taylorfrancis.comfrontiersin.org However, specific pharmacokinetic modeling or simulation data for Qingyangshengenin in animal studies were not detailed in the provided search results.
Pharmacodynamic Endpoints in Animal Models Correlated with Biological Activities
Pharmacodynamic studies investigate the biochemical and physiological effects of a compound and their relationship with drug exposure. In the context of Qingyangshengenin, its distribution profile in animal models has been correlated with potential pharmacodynamic effects. The high volume of distribution observed in the stomach and small intestine of rats suggests that these tissues are likely the main sites where Qingyangshengenin exerts its pharmacodynamic effects related to functional dyspepsia. frontiersin.orgnih.gov The higher absorption and lower elimination of Qingyangshengenin in FD rats, leading to increased accumulation in these potential target organs, further support its role in mediating anti-FD effects. frontiersin.org Animal models are widely used to evaluate the efficacy of drug candidates and to establish pharmacokinetic/pharmacodynamic relationships that link drug exposure to the observed biological response. nih.govinfinixbio.com
Impact of Physiological Conditions on Pharmacokinetics in Animal Models
Physiological conditions play a crucial role in determining the pharmacokinetic profile of a compound within a living organism. Factors such as age, sex, genetic background, and importantly, the presence of disease states, can significantly influence the absorption, distribution, metabolism, and excretion (ADME) processes. Understanding these impacts is critical in preclinical studies using animal models to better predict potential pharmacokinetic behavior in different human populations or patient groups fishersci.senih.gov.
Research investigating the pharmacokinetics of qingyangshengenin, a major active component of Cynanchum auriculatum extract, has explored the influence of pathological physiological conditions using animal models. One study specifically examined the differences in pharmacokinetic parameters and tissue distribution of qingyangshengenin in normal rats compared to rats modeling functional dyspepsia (FD).
Functional dyspepsia is a gastrointestinal disorder characterized by symptoms such as epigastric pain and discomfort. The pathological state associated with FD can lead to altered physiological conditions within the gastrointestinal tract and systemically, potentially affecting drug ADME. The study aimed to clarify how these changes in the FD state might impact the pharmacokinetic behavior of compounds like qingyangshengenin.
The findings indicated that the pathological state of functional dyspepsia significantly altered the pharmacokinetic behavior and tissue distribution characteristics of qingyangshengenin in the rat model. This suggests that the disease-induced changes in physiological conditions, which can include alterations in drug metabolism enzymes, transporters, membrane permeability, and gut microbiota, can have a direct impact on how the compound is processed and distributed within the body.
While the detailed numerical pharmacokinetic parameters (such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2)) were not available in the provided source snippet, the study concluded that these parameters, along with tissue distribution, were indeed altered in the FD model compared to the normal physiological state. For illustrative purposes, a data table comparing typical pharmacokinetic parameters in different physiological states would generally be presented as follows:
| Parameter | Normal Rats | Functional Dyspepsia Rats |
| Cmax | Data N.A. | Data N.A. |
| Tmax | Data N.A. | Data N.A. |
| AUC(0-t) | Data N.A. | Data N.A. |
| AUC(0-∞) | Data N.A. | Data N.A. |
| t1/2 | Data N.A. | Data N.A. |
| CL | Data N.A. | Data N.A. |
Note: Data N.A. indicates that specific numerical data for these parameters were not available in the consulted source.
Furthermore, the study on Cynanchum auriculatum extract components, including qingyangshengenin, also investigated tissue distribution. It was noted that qingyangshengenin, along with baishouwu benzophenone (B1666685) and deacylmetaplexigenin, demonstrated the ability to cross the blood-brain barrier in rats, suggesting potential distribution into the central nervous system. This finding highlights another aspect of distribution that can be influenced by physiological conditions, although the specific impact of the FD state on blood-brain barrier permeability for qingyangshengenin was not detailed in the available information.
These research findings underscore the importance of evaluating the pharmacokinetics of compounds like qingyangshengenin in animal models that reflect relevant physiological or pathological conditions to gain a more comprehensive understanding of their behavior in vivo nih.gov.
Future Research Directions and Prospects
Advanced Mechanistic Investigations
Future research should aim to fully elucidate the precise molecular mechanisms by which Qingyangshengenin (B49804) B exerts its biological effects. While current research suggests a role in decreasing Aβ mRNA expression and demonstrating antiepileptic activity, the detailed pathways and targets involved require further investigation. clinisciences.commedchemexpress.com This could involve in-depth studies utilizing techniques such as proteomics, metabolomics, and transcriptomics to identify the cellular proteins, metabolites, and gene expression profiles modulated by Qingyangshengenin B treatment. Investigating its interaction with specific receptors, enzymes, or signaling pathways relevant to neurological disorders and other potential therapeutic areas will be crucial. Understanding the complete cascade of events from initial molecular interaction to observed biological outcome is essential for assessing its therapeutic potential and identifying potential off-target effects.
Exploration of Novel Biological Activities
Beyond its reported antiepileptic and anti-Aβ toxicity effects, the potential for Qingyangshengenin B to possess other beneficial biological activities warrants further exploration. Given its steroidal glycoside structure, it may interact with a variety of biological targets. clinisciences.commedchemexpress.com Future studies could investigate its effects on inflammation, oxidative stress, or other pathways implicated in various diseases. Exploring its activity in different disease models, both in vitro and in vivo, could uncover new therapeutic applications. High-throughput screening assays could be employed to broadly assess its effects on a wide range of biological targets and cellular processes.
Chemoinformatic and Systems Biology Approaches
Chemoinformatic and systems biology approaches offer powerful tools to complement experimental research on Qingyangshengenin B. mdpi.comamazon.complos.org Chemoinformatics can be used to analyze the structural properties of Qingyangshengenin B and compare them to databases of known bioactive compounds to predict potential targets and activities. mdpi.commdpi.com In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help to understand how Qingyangshengenin B might interact with potential protein targets and to design or identify related compounds with improved activity or specificity. mdpi.com Systems biology can integrate data from various sources, including genomics, proteomics, and metabolomics, to build comprehensive models of the biological systems affected by Qingyangshengenin B. amazon.complos.orgnih.gov This can provide a holistic view of its effects and help identify key nodes or pathways that are most significantly impacted. plos.org
Green Chemistry in Isolation and Synthesis
The isolation of natural compounds like Qingyangshengenin B from plant sources often involves extraction processes that can utilize significant amounts of solvents and energy. ajgreenchem.comgctlc.orgmdpi.com Future research should focus on developing greener and more sustainable methods for the isolation and potential synthesis of Qingyangshengenin B. ajgreenchem.comresearchgate.net This could involve exploring techniques such as supercritical fluid extraction (SFE) using environmentally benign solvents like supercritical carbon dioxide, microwave-assisted extraction, or ultrasound-assisted extraction, which can reduce extraction times and solvent consumption. ajgreenchem.comgctlc.orgacademie-sciences.fr If chemical synthesis or semi-synthesis of Qingyangshengenin B is pursued, the principles of green chemistry should be applied to design routes that minimize waste generation, use less hazardous reagents, and are more energy-efficient. mdpi.comresearchgate.net
Development of Standardized Research Protocols
To ensure reproducibility and comparability of research findings across different studies, the development of standardized research protocols for working with Qingyangshengenin B is essential. This includes establishing standardized methods for its isolation and purification from Cynanchum otophyllum, characterization, and storage. clinisciences.commedchemexpress.combiorbyt.com Furthermore, standardized protocols for in vitro and in vivo experiments investigating its biological activities, such as cell culture conditions, animal models, dosage (for research purposes only, not for administration), and outcome measures, are needed. nih.gov The establishment of such protocols will facilitate the accumulation of reliable data and accelerate the research and development process for Qingyangshengenin B.
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and purifying Qingyangshengenin B from natural sources, and how can purity (>98%) be validated?
- Methodology :
- Extraction : Use solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography (silica gel or reverse-phase C18) .
- Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm to confirm purity ≥98% .
- Structural Confirmation : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) to verify molecular structure .
- Data Table :
| Technique | Purpose | Validation Criteria |
|---|---|---|
| HPLC | Purity assessment | Single peak with retention time matching standard |
| NMR | Structural elucidation | Peak assignments consistent with published spectra |
Q. How should researchers design preliminary in vitro assays to evaluate Qingyangshengenin B’s bioactivity?
- Experimental Design :
- Cell Lines : Use relevant models (e.g., human cancer cell lines for antitumor studies) with positive/negative controls .
- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to establish IC₅₀ values .
- Replicates : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
- Key Considerations : Include cytotoxicity assays (e.g., MTT) to rule out non-specific effects .
Q. What are the critical steps for synthesizing Qingyangshengenin B derivatives, and how can their structural integrity be ensured?
- Synthesis Protocol :
- Derivatization : Introduce functional groups (e.g., acetyl or methyl) via esterification or alkylation under inert conditions .
- Purification : Use preparative HPLC to isolate derivatives, followed by lyophilization .
- Validation : Compare NMR and HR-MS data with computational predictions (e.g., DFT calculations) to confirm structural accuracy .
Advanced Research Questions
Q. How can conflicting data on Qingyangshengenin B’s mechanism of action be resolved?
- Analytical Approach :
- Systematic Review : Follow PRISMA guidelines to aggregate and critique existing studies, highlighting methodological disparities (e.g., cell line variability, dosage inconsistencies) .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., identical cell passages, solvent controls) .
- Hypothesis Testing : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., apoptosis regulators) .
Q. What strategies optimize Qingyangshengenin B’s bioavailability in preclinical models?
- Methodology :
- Formulation : Develop nanoparticle carriers (e.g., liposomes) to enhance solubility and stability .
- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration to measure Cmax, Tmax, and AUC .
- Data Interpretation : Compare bioavailability metrics across formulations using non-compartmental analysis (NCA) .
Q. How can researchers address discrepancies in Qingyangshengenin B’s reported cytotoxicity across studies?
- Root-Cause Analysis :
- Source Variability : Standardize plant material sourcing (geographical origin, harvest season) to minimize batch differences .
- Assay Conditions : Control for pH, serum concentration, and incubation time in cell cultures .
Q. What experimental frameworks are suitable for investigating Qingyangshengenin B’s synergistic effects with existing therapeutics?
- Study Design :
- Combination Index (CI) : Use Chou-Talalay method to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) .
- In Vivo Validation : Test combinations in xenograft models with endpoint histopathology .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
- Reporting Standards :
- Detailed Methods : Include equipment specifications (e.g., HPLC column type), solvent gradients, and software settings .
- Supplementary Data : Upload raw spectra, chromatograms, and statistical code to repositories like Figshare or Zenodo .
Q. What ethical guidelines apply to in vivo studies of Qingyangshengenin B?
- Compliance :
- IACUC Approval : Follow ARRIVE guidelines for animal welfare, including sample size justification and humane endpoints .
- Data Transparency : Disclose all adverse events in publications, regardless of significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
